Cas no 930293-37-1 (4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine)

4-Chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic organic compound featuring a chloro-substituted pyrrolopyridine core with an amine functional group at the 5-position. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. Its reactive chloro and amine groups enable selective functionalization, facilitating further derivatization for targeted applications. The compound’s rigid fused-ring system contributes to its stability and potential for high binding affinity in medicinal chemistry contexts. It is commonly utilized in research settings for the design of novel therapeutic agents, emphasizing its role in advancing drug discovery.
4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine structure
930293-37-1 structure
Product Name:4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine
CAS No:930293-37-1
MF:C7H6ClN3
MW:167.595639705658
MDL:MFCD15529235
CID:835069
Update Time:2025-10-28

4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-PYRROLO[2,3-B]PYRIDIN-5-AMINE, 4-CHLORO-
    • 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine
    • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine (ACI)
    • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-ylamine
    • MDL: MFCD15529235
    • Inchi: 1S/C7H6ClN3/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,9H2,(H,10,11)
    • InChI Key: RNLPOGAUVNOSGR-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(NC=C2)N=CC=1N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0

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4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine Suppliers

Amadis Chemical Company Limited
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(CAS:930293-37-1)4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine
Order Number:A857098
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:04
Price ($):3002.0
Email:sales@amadischem.com

Additional information on 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine

Comprehensive Analysis of 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine (CAS No. 930293-37-1): Properties, Applications, and Research Insights

The compound 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine (CAS No. 930293-37-1) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a derivative of the pyrrolopyridine scaffold, this compound exhibits remarkable potential in drug discovery, particularly in the development of kinase inhibitors and other biologically active agents. The presence of both chloro and amine functional groups on the pyrrolopyridine core makes it a versatile intermediate for further chemical modifications.

Recent trends in scientific literature highlight the growing interest in pyrrolopyridine-based compounds, with researchers focusing on their applications in treating inflammatory diseases, cancer, and neurological disorders. A 2023 study published in the Journal of Medicinal Chemistry emphasized the importance of 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine derivatives as promising candidates for JAK (Janus kinase) inhibitors, which are currently a hot topic in autoimmune disease research. This aligns with frequent search queries like "pyrrolopyridine kinase inhibitors" and "JAK inhibitor scaffolds" in scientific databases.

The synthetic accessibility of 930293-37-1 has made it particularly valuable in combinatorial chemistry approaches. Chemists often search for "pyrrolopyridine synthesis methods" or "chloro-amine heterocycle reactions," reflecting the demand for efficient preparation routes. The compound's molecular weight of 167.59 g/mol and its moderate lipophilicity (predicted logP ≈ 1.8) make it suitable for medicinal chemistry optimization, addressing another common search theme: "drug-like pyrrolopyridine properties."

From a structural perspective, the 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine core offers multiple sites for derivatization, which explains its popularity in fragment-based drug discovery. The chloro substituent at position 4 allows for palladium-catalyzed cross-coupling reactions, while the amine at position 5 serves as an excellent handle for amide formation or reductive amination. These features respond to frequent search queries about "pyrrolopyridine functionalization" and "heterocyclic building blocks for drug discovery."

In material science applications, researchers have explored 930293-37-1 as a precursor for organic semiconductors due to its conjugated system and potential for π-stacking interactions. This connects with emerging search trends like "pyrrolopyridine electronic materials" and "nitrogen-rich heterocycles for OLEDs." The compound's thermal stability (decomposition temperature >200°C) and crystalline nature make it suitable for these applications, addressing another common question about "heterocycle thermal properties."

Analytical characterization of 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine typically involves HPLC (retention time ≈ 6.2 min in reverse-phase conditions), mass spectrometry (m/z 168.0 [M+H]+), and NMR spectroscopy (characteristic signals at δ 7.8 ppm for H-2 and δ 6.5 ppm for H-6 in DMSO-d6). These analytical details respond to frequent laboratory search queries about "pyrrolopyridine NMR characterization" and "HPLC methods for nitrogen heterocycles."

The safety profile of 930293-37-1 has been investigated in preliminary studies, showing no significant acute toxicity in standard assays, which addresses common concerns about "pyrrolopyridine safety data." However, as with all fine chemicals, proper handling procedures should be followed. The compound's stability under various conditions (pH 4-9, up to 60°C) makes it suitable for diverse research applications, answering another frequent question about "heterocycle stability in solution."

Recent patent analyses reveal an increasing number of applications featuring 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine derivatives, particularly in areas of inflammation modulation and metabolic disease treatment. This correlates with search trends showing growing interest in "pyrrolopyridine patents" and "heterocycle IP landscape." The compound's cost-effectiveness as a starting material compared to more complex heterocycles also makes it attractive for industrial-scale applications.

Future research directions for 930293-37-1 may explore its potential in PROTAC (proteolysis targeting chimera) technology, as the scaffold could serve as a warhead for targeted protein degradation. This aligns with cutting-edge search terms like "pyrrolopyridine PROTACs" and "heterocyclic E3 ligase binders." The compound's balanced physicochemical properties position it well for such innovative applications in drug discovery.

In conclusion, 4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine (CAS No. 930293-37-1) represents a valuable building block in modern chemical research, with applications spanning from medicinal chemistry to materials science. Its versatility, synthetic accessibility, and growing relevance in addressing current therapeutic challenges ensure its continued importance in scientific investigations. The compound's ability to address multiple current research trends—from kinase inhibition to materials design—makes it a particularly interesting subject for both academic and industrial researchers.

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Amadis Chemical Company Limited
(CAS:930293-37-1)4-chloro-1H-Pyrrolo[2,3-b]pyridin-5-amine
A857098
Purity:99%
Quantity:5g
Price ($):3002.0
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